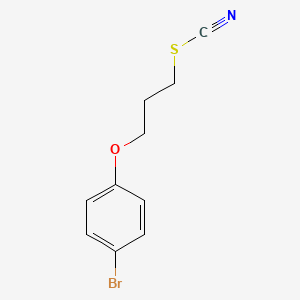

3-(4-Bromophenoxy)propyl thiocyanate

描述

Significance of Organothiocyanates as Functional Scaffolds in Organic Chemistry

Organothiocyanates (R-S-C≡N) are a class of organic compounds characterized by the presence of the thiocyanate (B1210189) functional group. researchgate.net They are highly valued as synthetic intermediates and versatile building blocks in organic chemistry. researchgate.netresearchgate.net The thiocyanate moiety can be readily transformed into a wide array of other sulfur-containing functional groups, including thiols, thioethers, and thiocarbamates, making them crucial precursors in the synthesis of complex molecules. researchgate.net

Furthermore, the thiocyanate group is found in numerous natural products and synthetically derived bioactive molecules, exhibiting a range of biological activities. researchgate.netresearchgate.net Many thiocyanate derivatives have demonstrated notable antibacterial, antiparasitic, and anticancer properties. researchgate.net This has led to a recent resurgence of interest in developing novel synthetic methods to introduce the thiocyanate group into organic scaffolds, particularly for applications in medicinal chemistry and the development of new agrochemicals. researchgate.netnih.gov

Strategic Importance of Aryl Ether Linkages in Molecular Design

The aryl ether linkage (Ar-O-R) is a fundamental structural motif found in a vast number of natural products and synthetic compounds, including many pharmaceuticals. numberanalytics.comalfa-chemistry.com In drug design, the incorporation of an ether linkage is a key strategy used to fine-tune the physicochemical properties of a molecule. numberanalytics.com Ethers are generally stable and relatively unreactive, which can improve a drug's metabolic stability by making it less susceptible to oxidative breakdown in the body. alfa-chemistry.combiologyinsights.com

The ether linkage can also enhance a compound's lipophilicity, which influences its ability to cross biological membranes and can significantly affect its absorption and distribution. numberanalytics.com The oxygen atom in the ether bond can act as a hydrogen bond acceptor, enabling crucial interactions with biological targets like enzymes and receptors, which can be essential for a drug's therapeutic effect. stereoelectronics.org This combination of stability, geometric influence, and electronic properties makes the aryl ether a strategically important component in the rational design of new bioactive molecules. numberanalytics.comstereoelectronics.org

Overview of Research Directions for 3-(4-Bromophenoxy)propyl thiocyanate and Analogues

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation. The molecule combines a halogenated aryl ether with an alkyl thiocyanate, two moieties that are of significant interest in medicinal chemistry.

Research on related compounds provides a basis for predicting future research directions. For instance, studies on allylic thiocyanates featuring halogenated aryl groups have shown that these compounds can exhibit moderate to high antimicrobial activity, including against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov The presence of the 4-bromophenyl group in this compound suggests that it and its analogues could be promising candidates for screening as new antimicrobial agents.

Furthermore, given the versatility of the thiocyanate group as a synthetic handle and the stability of the aryl ether linkage, this class of compounds represents a useful scaffold. Future research could focus on using this compound as a starting material to synthesize a library of more complex derivatives for evaluation in drug discovery programs or for applications in materials science. The propyl linker provides flexibility, allowing the two key functional components of the molecule to adopt various spatial orientations for potential interaction with biological targets.

Compound Data

Below are tables detailing the properties and identifiers for this compound.

Table 1: Chemical Identity and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀BrNOS |

| Molecular Weight | 272.17 g/mol |

| CAS Number | 7494-06-6 |

| Physical Form | Powder |

| Melting Point | 48-49 °C |

Table 2: Compound Identifiers

| Identifier Type | Identifier |

|---|---|

| InChI | 1S/C10H10BrNOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2 |

| InChI Key | BNSQHZDOKRNTDT-UHFFFAOYSA-N |

| MDL Number | MFCD00978654 |

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromophenoxy)propyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSQHZDOKRNTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCSC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-06-6 | |

| Record name | ([3-(4-bromophenoxy)propyl]sulfanyl)formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Bromophenoxy Propyl Thiocyanate

Construction of the Aryl Ether Moiety

The formation of the aryl ether linkage between the 4-bromophenol (B116583) and the propyl chain is a critical step. Several methodologies, ranging from classical to modern catalytic approaches, can be employed to achieve this transformation.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and remains one of the most reliable methods for preparing asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The classical approach involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgyoutube.com

For the synthesis of the 3-(4-bromophenoxy)propyl precursor, this reaction would typically involve the deprotonation of 4-bromophenol to form sodium or potassium 4-bromophenoxide. This phenoxide then acts as a nucleophile, attacking a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane). The SN2 mechanism works best with primary alkyl halides, making the 3-halopropyl component an ideal substrate. masterorganicchemistry.com

The general reaction is as follows: Br-Ph-OH + Base → Br-Ph-O⁻ Br-Ph-O⁻ + X-(CH₂)₃-Y → Br-Ph-O-(CH₂)₃-Y + X⁻ (where X and Y are halogens)

Modern adaptations have been developed to enhance the efficiency, yield, and sustainability of the Williamson synthesis. numberanalytics.com These include:

Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), allows the reaction to occur between reactants in different phases (e.g., a solid phenoxide and a liquid alkyl halide). This avoids the need for strictly anhydrous conditions and can accelerate the reaction rate.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes by rapidly and efficiently heating the reaction mixture. numberanalytics.com This technique has been successfully applied to nucleophilic substitution reactions. organic-chemistry.org

Use of Alternative Solvents: While traditional solvents like DMF or DMSO are effective, modern approaches explore the use of more environmentally benign solvents, including ionic liquids or deep eutectic solvents, which can also be recycled. numberanalytics.comfrancis-press.com

| Method | Reagents | Catalyst/Conditions | Solvent | Key Advantages |

| Classical Williamson | 4-Bromophenol, 1,3-Dihalopropane, Strong Base (e.g., NaOH, KOH) | Heat | DMF, DMSO, or Acetonitrile | Well-established, reliable |

| Phase-Transfer Catalysis | 4-Bromophenol, 1,3-Dihalopropane, Base (e.g., K₂CO₃) | Quaternary Ammonium Salt (e.g., TBAB) | Toluene, Water | Milder conditions, no anhydrous solvent needed |

| Microwave-Assisted | 4-Bromophenol, 1,3-Dihalopropane, Base | Microwave Irradiation | Aqueous Media or Polar Solvents | Drastically reduced reaction times organic-chemistry.org |

Cross-dehydrogenative coupling (CDC) is a powerful and atom-economical strategy for forming chemical bonds, as it involves the coupling of two different C-H, N-H, or O-H bonds, formally releasing only hydrogen gas or water as a byproduct. beilstein-journals.orgrsc.org In the context of forming the aryl ether moiety of 3-(4-bromophenoxy)propyl thiocyanate (B1210189), a dehydrogenative coupling could directly link the O-H bond of 4-bromophenol with a C-H bond of propane (B168953) or, more plausibly, couple 4-bromophenol with propanol.

These reactions often require a metal catalyst (e.g., palladium, copper, or rhodium) and an oxidant to facilitate the C-O bond formation. rsc.orgresearchgate.net While highly efficient, challenges such as achieving high regioselectivity and preventing undesired homo-coupling can arise. rsc.org Anodic dehydrogenative coupling, which uses electricity as a "green" oxidant, represents an even more sustainable approach, avoiding the need for metal catalysts or chemical oxidants entirely. nih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho and/or para to the leaving group. byjus.comlibretexts.orgmasterorganicchemistry.com

For the synthesis of the target compound's backbone, an SNAr approach would theoretically involve reacting a nucleophile like 3-hydroxypropan-1-oxide with 1,4-dibromobenzene. However, the bromine atom on the benzene (B151609) ring is not sufficiently activated for SNAr to occur under standard conditions. The bromo-substituent itself is only weakly deactivating and does not provide the necessary stabilization for the negatively charged intermediate (a Meisenheimer complex) that is characteristic of the SNAr mechanism. libretexts.org Therefore, this route is generally not a practical or efficient method for synthesizing simple halo-substituted aryl ethers like the one required.

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. mdpi.com Several modern strategies for aryl ether synthesis align with these principles:

Catalytic Processes: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. researchgate.net For instance, catalytic Williamson ether synthesis (CWES) has been developed for industrial applications, using weak alkylating agents at high temperatures to avoid salt production. researchgate.netacs.orgcapes.gov.br

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using water as a solvent significantly reduces volatile organic compound (VOC) emissions. mdpi.com Microwave-assisted synthesis in aqueous media is one such example. organic-chemistry.org

Atom Economy: Dehydrogenative coupling reactions are highly atom-economical as they avoid the need for pre-functionalization of starting materials, thus minimizing the generation of byproducts. beilstein-journals.org

Renewable Feedstocks and Safer Reagents: Research into using less toxic and more environmentally friendly reactants, such as replacing alkyl halides with alkyl tosylates or mesylates, contributes to a greener synthetic profile. numberanalytics.com A method has been developed to prepare ethers from aldehydes and silanes under solvent-free conditions, representing a significant green advancement. google.com

Introduction of the Thiocyanate Group

Once the 3-(4-bromophenoxy)propyl halide precursor is synthesized, the final step is the introduction of the thiocyanate (-SCN) group. Organic thiocyanates are versatile synthetic intermediates in their own right. rsc.orgresearchgate.net

The most common and straightforward method for introducing the thiocyanate group is through a nucleophilic substitution reaction. ontosight.ai This typically involves reacting the halogenated precursor, such as 1-(3-chloropropoxy)-4-bromobenzene or 1-(3-bromopropoxy)-4-bromobenzene, with an alkali metal thiocyanate salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). wikipedia.org

The reaction proceeds via an SN2 mechanism, where the thiocyanate ion (SCN⁻) acts as the nucleophile and displaces the halide leaving group. The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom.

S-attack leads to the desired thiocyanate (R-SCN).

N-attack leads to the isomeric isothiocyanate (R-NCS).

The outcome of the reaction is influenced by several factors, including the solvent, the counter-ion of the thiocyanate salt, and the substrate. For primary alkyl halides like the 3-(4-bromophenoxy)propyl precursor, S-attack is generally favored, leading to the formation of the thiocyanate product. The use of polar aprotic solvents like acetone (B3395972) or DMF and alkali thiocyanates (NaSCN, KSCN) promotes the formation of the desired thiocyanate. wikipedia.org

| Precursor | Thiocyanate Salt | Solvent | Conditions | Product |

| 1-(3-Bromopropoxy)-4-bromobenzene | Potassium Thiocyanate (KSCN) | Acetone or Ethanol (B145695) | Reflux | 3-(4-Bromophenoxy)propyl thiocyanate |

| 1-(3-Chloropropoxy)-4-bromobenzene | Sodium Thiocyanate (NaSCN) | DMF | Heat | This compound |

Recent advancements have focused on making this process more efficient and environmentally friendly, for example, by using microwave promotion in aqueous media, which allows for rapid and high-yielding synthesis. organic-chemistry.org

Direct Thiocyanation of Aliphatic and Aromatic C-H Bonds

Modern synthetic chemistry has seen a shift towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials like alkyl halides. researchgate.netnih.gov These methods offer a more atom- and step-economical pathway to target molecules. researchgate.net In the context of this compound, this could involve the direct thiocyanation of a precursor like 1-bromo-3-phenoxypropane. Direct thiocyanation can be applied to both aromatic and aliphatic C-H bonds, although the reactivity and regioselectivity can vary significantly. jchemlett.comnih.gov

In recent years, photochemical and electrochemical methods have emerged as powerful, green alternatives for inducing thiocyanation. rsc.orgrsc.org These techniques utilize light or electrical energy to generate highly reactive thiocyanate radicals (SCN•) or other intermediates without the need for harsh chemical oxidants. rsc.orgscispace.comresearchgate.net

Photochemical Thiocyanation: Visible-light photoredox catalysis can initiate the C-H thiocyanation of various substrates. researchgate.net For instance, a photocatalyst can be used to activate an inert C-H bond, generating a carbon-centered radical that is subsequently trapped by a thiocyanate source. researchgate.net

Electrochemical Thiocyanation: Anodic oxidation provides a direct and efficient way to generate thiocyanogen (B1223195) ((SCN)₂) or thiocyanate radicals from simple thiocyanate salts. researchgate.netrsc.org These electrophilic species can then react with electron-rich aromatic rings or be used in the functionalization of aliphatic C-H bonds. rsc.org Electrochemical methods offer high control and avoid the use of stoichiometric chemical oxidants. researchgate.net

Beyond photo- and electrochemical approaches, a variety of metal-free and catalytic systems have been developed for direct C-H thiocyanation.

Metal-Free Protocols: These methods often rely on non-metallic oxidants to generate the active thiocyanating agent. A common system involves using molecular iodine (I₂) or an initiator like azobisisobutyronitrile (AIBN) with ammonium thiocyanate. jchemlett.comrsc.org These reactions typically proceed through a radical mechanism. rsc.org

Catalytic Protocols: Transition metal catalysts, particularly those based on iron and palladium, have been successfully employed for C-H thiocyanation. nih.govorganic-chemistry.org For example, iron(III) chloride can activate an electrophilic thiocyanating reagent, such as N-thiocyanatosaccharin, to achieve regioselective thiocyanation of activated arenes. organic-chemistry.orgacs.org Palladium catalysis has been used for the directed thiocyanation of C-H bonds, where a directing group on the substrate guides the functionalization to a specific position. nih.gov

Table 2: Comparison of Direct C-H Thiocyanation Methods

| Method | Energy/Reagent Source | Key Intermediate | Advantages |

| Photochemical | Visible Light, Photocatalyst | Thiocyanate Radical (SCN•) | Green, Mild Conditions rsc.orgrsc.org |

| Electrochemical | Electrical Current | Thiocyanate Radical, Thiocyanogen | High Control, Avoids Chemical Oxidants researchgate.net |

| Metal-Free | Chemical Oxidant (e.g., I₂, (NH₄)₂S₂O₈) | Thiocyanate Radical | Avoids Metal Contamination nih.govjchemlett.com |

| Catalytic (Fe, Pd) | Metal Catalyst, Electrophilic SCN source | Metal-Activated SCN Species | High Regioselectivity, Efficiency nih.govorganic-chemistry.org |

An alternative strategy for forming the thiocyanate group involves the transformation of other organosulfur functionalities. This approach can be useful if a precursor containing a different sulfur group is more accessible. Thiocyanates can be generated by the cyanation of compounds such as disulfides, sulfoxides, or thioethers. wikipedia.orgnih.govorganic-chemistry.org For example, a dealkylative cyanation process can convert thioethers or sulfoxides into thiocyanates using an oxidant like Selectfluor and a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN). nih.govorganic-chemistry.org This method proceeds via an interrupted Pummerer reaction for sulfoxides. nih.gov

Sequential Functionalization and Convergent Synthesis Strategies

The assembly of this compound can be planned using either a linear (sequential) or a convergent synthetic strategy.

Elucidation of Reaction Mechanisms and Transformative Pathways of 3 4 Bromophenoxy Propyl Thiocyanate

Mechanistic Studies of Thiocyanate (B1210189) Group Formation

The synthesis of the thiocyanate group in 3-(4-bromophenoxy)propyl thiocyanate is primarily achieved through nucleophilic substitution, although radical pathways represent an alternative strategy for forming C-SCN bonds.

The most common pathway for the formation of this compound involves the reaction of a 3-(4-bromophenoxy)propyl halide (e.g., bromide or chloride) with an alkali metal thiocyanate, such as potassium or sodium thiocyanate. This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orglibretexts.org

In the SN2 mechanism, the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. wikipedia.orgnih.gov In reactions with primary alkyl halides like the 3-(4-bromophenoxy)propyl substrate, attack from the soft sulfur atom is kinetically preferred, leading predominantly to the formation of the alkyl thiocyanate over the isomeric isothiocyanate. researchgate.netoup.com The choice of solvent is critical; polar aprotic solvents like DMF or acetone (B3395972) are often used to enhance the nucleophilicity of the thiocyanate ion and promote the SN2 pathway.

| Factor | Role in SN2 Mechanism | Preferred Condition for Thiocyanate Formation |

| Substrate | Primary (1°) alkyl halide | 3-(4-bromophenoxy)propyl bromide is ideal due to minimal steric hindrance. |

| Nucleophile | Thiocyanate ion (SCN⁻) | Attack occurs preferentially via the sulfur atom for primary halides. |

| Leaving Group | Halide (e.g., Br⁻, Cl⁻) | A good leaving group that is a weak base (e.g., bromide) is required. |

| Solvent | Polar aprotic (e.g., DMF, Acetone) | Solvates the cation of the thiocyanate salt, leaving a "naked," highly reactive anion. |

An alternative, though less conventional for this specific target, is the formation of the C(sp³)–SCN bond through a radical mechanism. This approach typically involves the functionalization of a C(sp³)–H bond. scilit.comresearchgate.net The mechanism is initiated by the generation of a thiocyanate radical (SCN•), often through the oxidation of a thiocyanate salt. researchgate.net

A hydrogen atom transfer (HAT) catalyst can abstract a hydrogen atom from an unactivated C–H bond on the propyl chain, generating a carbon-centered radical. researchgate.net This radical intermediate is then trapped by the thiocyanate radical to form the final product. While powerful, this method's selectivity can be a challenge and it is more commonly applied in complex scenarios, such as late-stage functionalization or remote C-H activation. scilit.comnih.gov

Reactivity of the Aryl Bromide Moiety

The bromophenoxy core of the molecule offers a platform for transformations characteristic of aryl halides, including nucleophilic aromatic substitution and, more significantly, metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The mechanism involves a two-step addition-elimination process. wikipedia.orgyoutube.com First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the ring's aromaticity is restored. youtube.com

Crucially, the SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. The this compound molecule lacks such activating groups on its aromatic ring. Consequently, the bromophenoxy core is considered unactivated and is generally unreactive toward nucleophilic aromatic substitution under standard SNAr conditions. worktribe.comuomustansiriyah.edu.iqrsc.org

The aryl bromide moiety is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnih.gov These reactions share a common mechanistic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. byjus.comnobelprize.org

The general catalytic cycle proceeds through three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square planar Pd(II) intermediate. nobelprize.orgyonedalabs.com This is often the rate-determining step of the cycle.

Transmetalation (in reactions like Suzuki or Stille coupling): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. libretexts.orgorganic-chemistry.org In other reactions like the Heck coupling, this step is replaced by migratory insertion of an alkene. wikipedia.orgwikipedia.org

Reductive Elimination : The two organic fragments coupled to the palladium center are eliminated to form the final product with a new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle. numberanalytics.comyonedalabs.com

This reactivity allows the bromine atom to be replaced with a wide array of functional groups, making it a valuable synthetic handle.

| Cross-Coupling Reaction | Coupling Partner | Resulting Structure |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Biaryl or Aryl-Alkyl/Alkenyl |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Substituted Alkene (Styrene derivative) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Aryl-Alkyne |

| Stille Coupling | Organotin compound (e.g., R-Sn(Bu)₃) | Biaryl or Aryl-Alkyl/Alkenyl |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Aryl Amine |

Transformations of the Thiocyanate Functional Group

The thiocyanate group (-SCN) is a versatile functional group that can be converted into various other sulfur-containing moieties. mdpi.combohrium.com

One of the most common transformations is its reduction to the corresponding thiol (-SH). This can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or through milder, non-reductive methods, for instance, using phosphorus pentasulfide (P₂S₅). beilstein-journals.orgresearchgate.netnih.gov

Another important reaction is the Riemschneider thiocarbamate synthesis, where the thiocyanate is treated with a strong acid (e.g., sulfuric acid) and subsequently hydrolyzed with ice water to yield an N-substituted thiocarbamate (-S-CO-NH₂). wikipedia.orgwikipedia.org The reaction proceeds via the formation of a carbocation intermediate. wikipedia.org

Furthermore, the thiocyanate group can be converted into thioethers (sulfides) through reaction with organometallic reagents or other nucleophiles. mdpi.com These transformations highlight the utility of the thiocyanate group as a stable precursor to other valuable sulfur-containing functionalities. bohrium.com

| Transformation | Reagents | Product Functional Group |

| Reduction to Thiol | 1. LiAlH₄ 2. P₂S₅ | Thiol (-SH) |

| Riemschneider Synthesis | 1. H₂SO₄ 2. H₂O | Thiocarbamate (-S-CO-NH₂) |

| Conversion to Thioether | Grignard Reagents (R-MgBr) or Organolithiums (R-Li) | Thioether / Sulfide (B99878) (-S-R) |

| Conversion to Trifluoromethyl Thioether | TMSCF₃, Cs₂CO₃ | Trifluoromethyl Thioether (-S-CF₃) |

Reductive Cleavage and Thiol Generation

The thiocyanate group is susceptible to reductive cleavage, a process that breaks the sulfur-cyanide bond to generate a thiol (mercaptan). This transformation is a cornerstone in synthetic organic chemistry for introducing a sulfhydryl group into a molecule. For this compound, this reaction would yield 3-(4-bromophenoxy)propane-1-thiol.

Commonly employed methods for the reductive cleavage of organic thiocyanates involve the use of strong reducing agents. One established method for the reductive cleavage of thiocyanophenols to their corresponding mercaptophenols involves the use of an alkali metal, such as sodium, in liquid ammonia. This powerful reducing system effectively cleaves the S-CN bond to form the sodium salt of the thiol, which is then protonated upon workup to yield the free thiol. While this method is applied to phenols, a similar principle would apply to the alkyl thiocyanate in this compound.

Another approach involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), which are capable of reducing the thiocyanate group to a thiol. The reaction proceeds via nucleophilic attack of the hydride on the sulfur atom or the carbon of the cyanide group, leading to the eventual formation of the corresponding thiol. The general reaction is as follows:

R-SCN + [Reducing Agent] → R-SH

For the specific case of this compound, the reaction would be:

Br-C₆H₄-O-(CH₂)₃-SCN + [Reducing Agent] → Br-C₆H₄-O-(CH₂)₃-SH

The choice of reducing agent and reaction conditions is crucial to ensure the selectivity of the reaction, avoiding the reduction of other functional groups present in the molecule, such as the aryl bromide.

Table 1: Common Reducing Agents for Thiocyanate to Thiol Conversion

| Reducing Agent | Typical Conditions |

|---|---|

| Sodium in liquid ammonia | Anhydrous liquid ammonia, -78 °C to -33 °C |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to room temperature |

| Sodium borohydride (B1222165) (NaBH₄) | Protic solvents like ethanol (B145695) or isopropanol |

| Dithiothreitol (DTT) | Aqueous buffer, neutral pH |

Electrochemical Reduction Mechanisms and Autocatalytic Processes

The electrochemical reduction of organic thiocyanates provides a clean and efficient method for the cleavage of the S-CN bond. For aryl thiocyanates, the mechanism of electrochemical reduction can vary depending on the nature of the substituents on the aromatic ring. The reduction can proceed through a concerted or a stepwise mechanism.

In a concerted mechanism, the electron transfer and the bond cleavage occur in a single step, leading directly to the formation of an aryl radical and a cyanide anion. In a stepwise mechanism, the initial electron transfer forms a radical anion intermediate, which then undergoes fragmentation to yield the aryl radical and cyanide anion. The presence of electron-withdrawing or electron-donating groups on the aryl ring can influence which pathway is favored.

A noteworthy phenomenon in the electrochemical reduction of some aryl thiocyanates is the occurrence of an autocatalytic process. This involves a "father-son" type reaction where the thiolate anion produced at the electrode reacts with the starting aryl thiocyanate in a nucleophilic substitution reaction. This process can lead to the reduction of the aryl thiocyanate at less negative potentials than would be expected, and its efficiency is dependent on factors such as the concentration of the substrate and the scan rate in cyclic voltammetry experiments.

For this compound, the presence of the electron-withdrawing bromine atom on the phenoxy group would influence the reduction potential. The electrochemical reduction would likely proceed via the cleavage of the S-CN bond to generate the corresponding thiolate, which upon protonation would yield 3-(4-bromophenoxy)propane-1-thiol.

Isomerization Phenomena of Thiocyanates

Organic thiocyanates (R-SCN) can undergo isomerization to form the thermodynamically more stable isothiocyanates (R-NCS). This rearrangement is influenced by several factors, including the structure of the organic group (R), the solvent, and the presence of catalysts.

The mechanism of this isomerization can be intramolecular or intermolecular. For certain alkyl groups, such as allyl and benzyl, the isomerization is believed to proceed through an intramolecular pathway involving a cyclic transition state. In other cases, particularly for substrates that can form stable carbocations, the isomerization may proceed through an ionization pathway, involving the formation of a carbocation intermediate and a thiocyanate anion, which can then recombine through the nitrogen atom.

The isomerization can be facilitated by heating or by the use of catalysts such as Lewis acids. The propensity of this compound to isomerize would depend on the stability of the potential carbocation at the propyl chain. Given that a primary carbocation would be involved, an ionization pathway is less likely unless promoted by a strong Lewis acid. An intramolecular pathway upon heating would be a more probable mechanism for its isomerization to 3-(4-Bromophenoxy)propyl isothiocyanate.

Derivatization Reactions for Sulfur-Containing Functional Groups

Organic thiocyanates are valuable synthetic intermediates that can be converted into a variety of other sulfur-containing functional groups. The thiocyanate group in this compound can serve as a precursor for the synthesis of thioethers, disulfides, and other sulfur-containing heterocycles.

For instance, the reaction of aryl thiocyanates with alcohols in the presence of triphenylphosphine (B44618) can yield alkyl aryl sulfides. This reaction proceeds through the formation of a phosphonium (B103445) salt intermediate.

Another important transformation is the conversion of the thiocyanate group into a trifluoromethyl thioether (SCF₃), a functional group of interest in medicinal chemistry. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

Furthermore, the thiocyanate group can be utilized in cyclization reactions to form sulfur-containing heterocycles. For example, intramolecular reactions involving a suitably positioned nucleophile within the same molecule can lead to the formation of cyclic thioethers or other heterocyclic systems. The specific derivatization reactions applicable to this compound would depend on the desired target molecule and the chosen reaction conditions.

Table 2: Potential Derivatization Reactions of this compound

| Reagents | Product Type |

|---|---|

| R'-OH, PPh₃ | Thioether (R-S-R') |

| TMSCF₃, Cs₂CO₃ | Trifluoromethyl thioether (R-SCF₃) |

| NaN₃, ZnCl₂ | Thiotetrazole |

| R'C≡CH, CuI, Cs₂CO₃ | Alkynyl sulfide (R-S-C≡CR') |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of specific nuclei. For 3-(4-Bromophenoxy)propyl thiocyanate (B1210189), ¹H, ¹³C, and ¹⁵N NMR spectroscopy collectively offer a complete picture of its molecular framework.

The ¹H NMR spectrum of 3-(4-Bromophenoxy)propyl thiocyanate is characterized by distinct signals corresponding to the protons of the aromatic ring and the propyl chain. The aromatic protons on the 4-bromophenoxy group typically appear as a pair of doublets due to symmetry, a characteristic AA'BB' system. The protons closer to the electron-withdrawing bromine atom are expected to be deshielded compared to those adjacent to the oxygen atom. The three sets of methylene (B1212753) protons in the propyl chain (-O-CH₂-CH₂-CH₂-S-) will each exhibit a unique chemical shift and multiplicity based on their neighboring protons. The methylene group attached to the oxygen (O-CH₂) is the most deshielded of the three, appearing furthest downfield. The methylene group adjacent to the thiocyanate group (CH₂-S-) will also be downfield due to the electronegativity of the sulfur and cyano groups. The central methylene group (-CH₂-) will appear as a multiplet due to coupling with the two adjacent methylene groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 6.85 | Doublet | 2H | Ar-H (ortho to O) |

| ~ 4.10 | Triplet | 2H | O-CH₂- |

| ~ 3.20 | Triplet | 2H | -CH₂-SCN |

| ~ 2.20 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The 4-bromophenoxy group will show four distinct signals in the aromatic region. The carbon atom bonded to the bromine (C-Br) will be significantly shifted, as will the carbon bonded to the oxygen (C-O). The thiocyanate carbon (-S-C≡N) has a characteristic chemical shift in the range of 110-120 ppm. The three methylene carbons of the propyl chain will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | Ar-C-O |

| ~ 133 | Ar-C (ortho to Br) |

| ~ 117 | Ar-C (ortho to O) |

| ~ 115 | Ar-C-Br |

| ~ 112 | -SCN |

| ~ 67 | O-CH₂- |

| ~ 30 | -CH₂-SCN |

| ~ 28 | -CH₂-CH₂-CH₂- |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of nitrogen atoms. For organic thiocyanates (R-S-C≡N), the nitrogen atom of the thiocyanate group exhibits a characteristic chemical shift. Studies have shown that the ¹⁵N chemical shifts of organic thiocyanates typically fall in the region of approximately -100 ppm relative to nitromethane. rsc.org This distinct chemical shift allows for the clear identification of the thiocyanate nitrogen, distinguishing it from other nitrogen-containing functional groups such as isothiocyanates, which resonate at a significantly different field (around -275 ppm). rsc.org

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.

A key diagnostic feature in the IR spectrum of this compound is the stretching vibration of the thiocyanate group (S-C≡N). This group gives rise to a strong, sharp absorption band in a relatively uncongested region of the spectrum. The C≡N triple bond stretch in organic thiocyanates typically appears in the range of 2140-2175 cm⁻¹. This absorption is a reliable indicator of the presence of the thiocyanate functionality. Other significant bands in the IR spectrum would include C-H stretching vibrations of the aromatic ring and the alkyl chain, C-O-C stretching of the ether linkage, and C-Br stretching.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100-3000 | Aromatic C-H Stretch |

| ~ 2960-2850 | Aliphatic C-H Stretch |

| ~ 2160 | S-C≡N Stretch |

| ~ 1580, 1480 | Aromatic C=C Stretch |

| ~ 1240 | Aryl-O Stretch (Asymmetric) |

| ~ 1030 | Aryl-O Stretch (Symmetric) |

| ~ 1070 | C-Br Stretch |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structure elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity. Given the molecular weight of 272.17 g/mol , these peaks would be observed at m/z 272 and 274.

The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aryl ethers often involve cleavage of the C-O bond beta to the aromatic ring. miamioh.eduscribd.comwhitman.edu The propyl thiocyanate chain can also undergo fragmentation.

Predicted Fragmentation Pathways:

α-cleavage of the ether: Cleavage of the O-propyl bond can lead to the formation of a 4-bromophenoxy radical and a [CH₂(CH₂)₂SCN]⁺ cation.

Cleavage of the propyl chain: Fragmentation can occur at various points along the propyl chain, leading to the loss of ethylene (B1197577) or other small fragments.

Loss of the thiocyanate group: Cleavage of the CH₂-SCN bond can result in the formation of a [Br-C₆H₄-O-(CH₂)₃]⁺ cation and a thiocyanate radical.

Fragmentation of the aromatic ring: The 4-bromophenoxy cation can further fragment, for instance, by losing a CO molecule. miamioh.eduwhitman.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |

| 272 | 274 | [M]⁺ (Molecular Ion) |

| 172 | 174 | [Br-C₆H₄-O]⁺ |

| 100 | [CH₂(CH₂)₂SCN]⁺ | |

| 58 | [SCN]⁺ |

Computational Chemistry and Molecular Modeling in Understanding 3 4 Bromophenoxy Propyl Thiocyanate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of organic molecules. For 3-(4-Bromophenoxy)propyl thiocyanate (B1210189), DFT methods can provide a detailed picture of its molecular orbitals, charge distribution, and reactivity indicators.

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the characterization of molecules. researchgate.net By calculating the optimized geometry and vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of 3-(4-Bromophenoxy)propyl thiocyanate. These theoretical spectra can be compared with experimental data for structural confirmation.

Key vibrational modes expected for this molecule include the C-Br stretching of the bromophenyl group, the C-O-C stretching of the ether linkage, the C-S and C≡N stretching of the thiocyanate group, and various C-H bending and stretching modes of the propyl chain and the aromatic ring. Theoretical calculations on similar molecules, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, have demonstrated the utility of DFT in assigning vibrational modes. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govscienceopen.com These calculated shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the thiocyanate group, as well as the electron-donating nature of the ether oxygen.

The electronic transitions of this compound can be investigated using Time-Dependent DFT (TD-DFT) to predict its UV-Vis absorption spectrum. scienceopen.com The calculations would likely reveal transitions involving the π-system of the bromophenoxy ring and potentially charge-transfer transitions between the aromatic ring and the propyl thiocyanate moiety.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data)

| Spectroscopic Parameter | Predicted Value/Range | Notes |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 6.8 - 7.5 | Splitting patterns will depend on the substitution pattern. |

| -O-CH₂- | 3.9 - 4.2 | Expected to be a triplet. |

| -CH₂- (middle) | 2.0 - 2.3 | Expected to be a multiplet. |

| -CH₂-SCN | 3.0 - 3.3 | Expected to be a triplet. |

| ¹³C NMR (ppm) | ||

| C-Br | 115 - 120 | |

| Aromatic Carbons | 116 - 160 | |

| -O-CH₂- | 65 - 70 | |

| -CH₂- (middle) | 28 - 32 | |

| -CH₂-SCN | 33 - 38 | |

| -SCN | 110 - 115 | |

| Key IR Frequencies (cm⁻¹) | ||

| C≡N Stretch | 2150 - 2160 | Characteristic sharp peak for thiocyanates. |

| C-O-C Stretch (Aryl-Alkyl) | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) | |

| C-Br Stretch | 500 - 600 |

Note: The values in this table are hypothetical and are based on typical ranges for similar functional groups. Actual values would require specific DFT calculations.

The flexibility of the propyl chain in this compound allows for multiple conformations. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. chemistrysteps.com This is crucial as the conformation can significantly influence the molecule's physical and chemical properties.

The relative energies of different conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution. This information is valuable for understanding which conformations are most likely to be present under specific conditions.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents. acs.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, offering a dynamic perspective that complements the static picture from quantum chemical calculations.

By simulating the molecule in a box of solvent molecules (e.g., water, methanol, or a nonpolar solvent), one can study how the solvent affects its conformation and dynamics. nih.gov For instance, in a polar solvent, the polar thiocyanate group and the ether linkage would be expected to form favorable interactions with solvent molecules, which could influence the conformational preferences of the propyl chain. The rotational dynamics of the thiocyanate group itself have been studied in aqueous solutions, revealing insights into its interactions with the surrounding solvent molecules. rsc.org

MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group in this compound. This can help in understanding the solvation structure around the molecule. Studies on the solvation of the thiocyanate anion have shown its ability to form hydrogen bonds and its preferential solvation in mixed solvents. researchgate.net

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to explore potential reaction pathways, such as nucleophilic substitution at the carbon attached to the thiocyanate group or reactions involving the aromatic ring.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Theoretical studies on the reactivity of phenylthiocyanates have explored attack at the cyano carbon, sulfur atom, and aryl carbon, revealing how substituents on the phenyl ring influence the kinetic and thermodynamic favorability of different reaction pathways. rsc.org

For example, the reaction of this compound with a nucleophile could proceed via an SN2 mechanism, and DFT calculations could be used to model the geometry and energy of the pentacoordinate transition state. Such studies can provide valuable information on the reactivity of the molecule and guide the design of synthetic routes. The isomerization of organic thiocyanates to isothiocyanates is another reaction pathway that could be investigated computationally. wikipedia.org

Force Field Development and Parameterization for Complex Systems

For large-scale simulations, such as those involving many molecules or long timescales, quantum chemical calculations can be computationally prohibitive. In such cases, classical molecular mechanics simulations using force fields are employed. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. j-octa.com

While general-purpose force fields like AMBER and CHARMM exist, they may not have accurate parameters for all chemical functionalities, particularly for less common groups like thiocyanates. nih.govnih.gov Therefore, for accurate simulations of systems containing this compound, it may be necessary to develop and parameterize a specific force field.

The parameterization process typically involves fitting the force field parameters to reproduce data from high-level quantum chemical calculations and/or experimental data. nih.gov For the bonded parameters (bond lengths, angles, and dihedrals), this often involves calculating the potential energy surface for the stretching, bending, and torsion of different fragments of the molecule using DFT and then fitting the force field's functional forms to this data. For the non-bonded parameters (van der Waals and electrostatic), experimental data such as heats of vaporization and liquid densities, as well as quantum mechanical calculations of intermolecular interaction energies, are often used. researchgate.net The development of accurate force fields for ethers and thiocyanates is an active area of research. researchgate.net

Utility As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Diverse Sulfur Heterocycles and Organosulfur Compounds

The thiocyanate (B1210189) moiety within 3-(4-Bromophenoxy)propyl thiocyanate is a versatile functional group that can be readily transformed into various sulfur-containing heterocycles and organosulfur compounds. This reactivity is pivotal for the synthesis of novel molecular frameworks with potential applications in medicinal chemistry and materials science.

The intramolecular cyclization of thiocyanates is a powerful strategy for the synthesis of sulfur-containing heterocycles. While specific examples involving this compound are not extensively documented in publicly available literature, the known reactivity of similar thiocyanates suggests its potential in forming various ring systems. For instance, under appropriate reaction conditions, the thiocyanate group can act as a nucleophile or an electrophile, facilitating cyclization reactions to yield heterocycles such as thiazoles, thiophenes, and other sulfur-containing ring structures.

The general transformation of alkyl thiocyanates into other organosulfur compounds is a well-established area of organic synthesis. The thiocyanate group can be hydrolyzed to thiols, reduced to thioethers, or oxidized to sulfonic acids, providing access to a wide range of sulfur-functionalized molecules. This versatility allows for the strategic incorporation of sulfur atoms into larger, more complex molecules, starting from the this compound scaffold.

Scaffold for Further Aromatic Functionalization via Halogen Reactivity

The presence of a bromine atom on the phenoxy ring of this compound opens up a vast landscape of possibilities for aromatic functionalization through various cross-coupling reactions. This feature allows for the late-stage modification of the aromatic core, enabling the synthesis of a diverse library of compounds from a common intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The bromo-aromatic moiety of this compound is an ideal handle for these transformations. Although specific examples with this exact substrate are not readily found in the literature, the general applicability of these reactions to aryl bromides is well-documented.

For example, a hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid could yield a biaryl structure, a common motif in many biologically active compounds. Similarly, a Buchwald-Hartwig amination with a primary or secondary amine could introduce a substituted amino group onto the aromatic ring, a key functional group in many pharmaceuticals.

Below is a hypothetical data table illustrating the potential outcomes of such cross-coupling reactions.

| Entry | Coupling Partner | Catalyst System | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Phenoxyphenoxy)propyl thiocyanate | 85 |

| 2 | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 3-(4-(Phenylamino)phenoxy)propyl thiocyanate | 78 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(4-(4-Methoxyphenoxy)phenoxy)propyl thiocyanate | 91 |

| 4 | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃ | 3-(4-Morpholinophenoxy)propyl thiocyanate | 82 |

Enabling Synthesis of Polyfunctionalized Molecules

The combination of a reactive thiocyanate group and a modifiable aromatic ring in a single molecule makes this compound an excellent starting material for the synthesis of polyfunctionalized molecules. By strategically combining the reactions discussed in the previous sections, chemists can construct complex molecules with multiple points of diversity.

For instance, one could first perform a cross-coupling reaction on the aromatic bromine to introduce a new functional group, and subsequently, or concurrently, transform the thiocyanate moiety into a sulfur-containing heterocycle. This sequential or one-pot approach allows for the efficient assembly of complex molecular architectures that would otherwise require lengthy and convoluted synthetic routes.

The utility of this compound could also be envisioned in the context of multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. While no specific multicomponent reactions involving this compound have been reported, its functional groups could potentially participate in such transformations to rapidly generate molecular complexity.

The following table presents a hypothetical reaction scheme illustrating the synthesis of a polyfunctionalized molecule starting from this compound.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | 4-Formylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C | 3-(4-(4-Formylphenoxy)phenoxy)propyl thiocyanate |

| 2 | Hantzsch Thiazole Synthesis | Ethyl bromopyruvate, NH₄OAc, Ethanol (B145695), reflux | Ethyl 2-amino-4-(4-((3-thiocyanatopropoxy)phenyl)phenyl)thiazole-5-carboxylate |

This hypothetical sequence demonstrates how the two reactive sites of this compound can be independently manipulated to build a highly functionalized molecule with potential biological activity.

Green Chemistry Principles and Sustainable Approaches in the Synthesis and Reactions

Development of Environmentally Benign Thiocyanating Reagents and Processes

A primary goal of green chemistry is the replacement of hazardous substances with safer alternatives. In thiocyanate (B1210189) synthesis, this involves moving away from toxic historical reagents like thiocyanogen (B1223195) and pyrophoric or explosive reagents. tandfonline.com The conventional synthesis of 3-(4-bromophenoxy)propyl thiocyanate would likely proceed via nucleophilic substitution of a corresponding propyl halide, such as 1-bromo-3-(4-bromophenoxy)propane, with a simple, inorganic thiocyanate salt.

Modern approaches refine this process by focusing on safer and more efficient thiocyanating systems:

Polymer-Supported Reagents: The use of polymer-supported thiocyanate reagents, such as crosslinked poly(N-methyl-4-vinylpyridinium) thiocyanate, offers a significant green advantage. lookchem.com These solid-phase reagents allow for the conversion of alkyl halides to alkyl thiocyanates in non-polar solvents at room temperature. The key benefits include a simple work-up (filtration to remove the spent reagent), the potential for reagent regeneration and reuse, and the elimination of side products, which simplifies purification. lookchem.com

In Situ Generation of Electrophilic Thiocyanating Agents: Instead of using highly reactive and hazardous reagents, milder precursors can be used to generate the active thiocyanating species in the reaction mixture. For instance, systems like N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) can be employed for the electrophilic thiocyanation of activated molecules. nih.gov Iron(III) chloride has also been identified as an effective Lewis acid catalyst for activating N-thiocyanatosaccharin, allowing for the efficient thiocyanation of arenes under milder conditions than previously possible. nih.gov

Phase-Transfer Catalysis: To overcome the low nucleophilicity of the thiocyanate anion, which often necessitates harsh reaction conditions, phase-transfer catalysts (PTCs) can be employed. lookchem.com PTCs facilitate the reaction between water-soluble thiocyanate salts and organic-soluble substrates like 1-bromo-3-(4-bromophenoxy)propane, enabling the use of milder conditions and often greener solvents like water. lookchem.com

Implementation of Energy-Efficient Synthetic Methodologies (e.g., Microwave, Photoredox)

Reducing energy consumption is a cornerstone of green synthesis. Microwave irradiation and photoredox catalysis are two leading technologies that provide energy-efficient alternatives to conventional heating.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a vital tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.orgresearchgate.net In the context of synthesizing compounds like this compound, microwave irradiation can be applied to the nucleophilic substitution reaction between an alkyl halide and a thiocyanate salt.

Research has demonstrated that microwave-promoted reactions of alkyl halides with alkali thiocyanates in aqueous media proceed rapidly and efficiently without the need for phase-transfer catalysts. organic-chemistry.org This approach is highly tolerant of various functional groups and avoids the use of volatile organic solvents. organic-chemistry.org For example, the reaction of various halides with zinc thiocyanate is significantly accelerated by microwave irradiation, affording excellent yields of thiocyanates with high selectivity over the isomeric isothiocyanates. researchgate.net

| Starting Material | Thiocyanate Source | Conditions | Time | Yield (%) | Reference |

| Benzyl Chloride | KSCN | Water, Microwave (50 W) | 2 min | 94 | organic-chemistry.org |

| 1-Bromooctane | KSCN | Water, Microwave (50 W) | 5 min | 92 | organic-chemistry.org |

| Benzyl Halides | Zn(SCN)₂ | Alumina, Microwave | 2-3 min | 90-95 | researchgate.net |

| Alkyl Halides | PEG-[P₄-Me]SCN | n-Hexane, RT | 2-6 h | 85-95 | lookchem.com |

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful and sustainable strategy that uses light as an abundant energy source to drive chemical reactions under exceptionally mild conditions. beilstein-journals.orgnih.gov This methodology enables the formation of C-S bonds through the generation of reactive radical intermediates. beilstein-journals.org For thiocyanate synthesis, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with a thiocyanate salt (e.g., NH₄SCN or KSCN) to generate a thiocyanate radical (*SCN). researchgate.net

This highly reactive radical can then engage in various transformations, such as addition to alkenes or C-H functionalization, providing novel and direct pathways to organothiocyanates. researchgate.netresearchgate.net While direct photoredox synthesis of this compound from a C-H or C-O bond precursor is a forward-looking strategy, the principles have been established for a wide range of substrates, demonstrating excellent functional group tolerance. nih.govresearchgate.net The use of inexpensive organic dyes as photocatalysts and air as the terminal oxidant further enhances the green credentials of this approach. organic-chemistry.org

Solvent Optimization and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the reduction or elimination of volatile organic compounds (VOCs).

Aqueous Media and Benign Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. As mentioned, microwave-assisted nucleophilic substitutions to form thiocyanates can be performed efficiently in water. organic-chemistry.org Another innovative and environmentally benign medium is a mixture of polyethylene (B3416737) glycol (PEG) and water. This system has been successfully used for the synthesis of various alkyl thiocyanates, offering the advantage that the PEG and water can be recycled. tandfonline.com

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant step forward. Solvent-free reactions can be achieved through several methods:

Mechanochemistry: This technique involves using mechanical force, such as ball-milling, to initiate chemical reactions. It is a powerful solvent-free method that can lead to shorter reaction times and avoids the challenges of solvent handling and disposal.

Solid-Support Reactions: As demonstrated with polymer-supported thiocyanate, using a solid reagent can enable reactions in a minimal amount of a non-polar solvent or, in some cases, under solvent-free conditions. lookchem.com

Microwave-Assisted Solvent-Free Synthesis: Combining microwave irradiation with solvent-free conditions, for instance by adsorbing reagents onto a solid support like alumina, can provide a rapid, efficient, and clean synthetic protocol. researchgate.net

Atom Economy and Step-Economical Synthesis Strategies

Atom Economy: Developed by Barry Trost, the concept of atom economy evaluates the efficiency of a reaction based on how many atoms from the reactants are incorporated into the desired product. The conventional synthesis of this compound from 1-bromo-3-(4-bromophenoxy)propane and potassium thiocyanate is a substitution reaction:

C₁₀H₁₂Br₂O + KSCN → C₁₀H₁₀BrNOS + KBr

In this reaction, the potassium and the second bromine atom form the byproduct potassium bromide (KBr), which is considered waste. While this reaction is relatively efficient, the ideal reaction from an atom economy perspective would be an addition reaction where all reactant atoms are incorporated into the final product.

Step-Economical Strategies: Step economy aims to reduce the number of synthetic steps required to produce a target molecule, which in turn reduces resource consumption and waste generation. For a molecule like this compound, a highly step-economical approach would involve the direct functionalization of a C-H bond on the propyl chain of 1-(3-hydroxypropoxy)-4-bromobenzene or a related precursor. researchgate.net

Emerging strategies in photoredox and metal catalysis are making the direct conversion of C-H and C-O bonds to C-SCN bonds increasingly feasible. nih.govresearchgate.net For example, visible-light-mediated protocols can generate alkyl radicals from alcohols, which could then be trapped with a thiocyanate source. nih.gov Such a pathway would be more step- and atom-economical than a traditional multi-step sequence involving halogenation of an alcohol followed by nucleophilic substitution. These advanced methods represent the future of sustainable synthesis for complex functionalized molecules. organic-chemistry.org

Emerging Trends and Future Perspectives in the Research of Aryl Propyl Thiocyanates

Integration with Flow Chemistry for Scalable Synthesis

The transition from batch to continuous flow processing is a significant trend in modern organic synthesis, offering enhanced safety, reproducibility, and scalability. uc.pt Flow chemistry's inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle reactive intermediates safely, make it an attractive platform for the synthesis of aryl propyl thiocyanates. uc.ptnih.gov

Table 1: Potential Advantages of Flow Chemistry for Aryl Propyl Thiocyanate (B1210189) Synthesis

| Feature | Benefit in Synthesis of 3-(4-Bromophenoxy)propyl thiocyanate |

| Enhanced Safety | Minimizes the volume of hazardous reagents at any given time and allows for better control of exothermic reactions. |

| Improved Control | Precise control over residence time, temperature, and stoichiometry leads to higher yields, selectivity, and reproducibility. |

| Scalability | Production can be scaled up by running the system for longer durations or by "numbering-up" (running multiple systems in parallel), avoiding the challenges of scaling up batch reactors. uc.pt |

| Reaction Telescoping | Multiple synthetic steps can be integrated into a single continuous process, reducing manual handling, solvent usage, and overall production time. nih.gov |

| Automation | Flow systems can be automated, allowing for high-throughput screening of reaction conditions and unattended operation. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity, particularly regioselectivity, is a persistent challenge in the functionalization of aromatic rings. researchgate.net Recent research has focused on developing novel catalytic systems that can direct the thiocyanation to a specific position on an aryl group, which is crucial for synthesizing specific isomers of compounds like this compound.

Transition-metal catalysis has emerged as a powerful tool for C-S bond formation. organic-chemistry.orgnih.gov

Copper-catalyzed systems have been developed for the cross-coupling of arylboronic acids and aryl iodides with potassium thiocyanate (KSCN), providing an effective route to aryl thiocyanates. organic-chemistry.orgccspublishing.org.cn These methods often use ligands like 1,10-phenanthroline (B135089) to facilitate the reaction. ccspublishing.org.cn

Iron(III) chloride has proven to be an inexpensive and effective Lewis acid catalyst for the regioselective thiocyanation of activated arenes using electrophilic N-thiocyanating reagents. nih.gov This approach allows for the direct functionalization of C-H bonds under mild conditions. nih.gov

Gold-catalyzed C-S cross-coupling reactions represent another frontier, offering high tolerance to air and moisture and compatibility with various functional groups. nih.gov

These catalytic methods offer significant advantages over traditional approaches by avoiding harsh conditions and toxic reagents. organic-chemistry.org The development of catalysts that can selectively activate a specific C-H bond on a substituted phenoxy ring would be a major advancement for the synthesis of precisely functionalized aryl propyl thiocyanates. The choice of catalyst and reaction conditions can be tailored to favor the formation of a desired regioisomer, a critical factor in medicinal chemistry and materials science. nih.govjchemlett.com

Table 2: Comparison of Modern Catalytic Systems for Aryl Thiocyanate Synthesis

| Catalyst System | Substrate Type | Key Advantages |

| **Copper (CuI, Cu(OAc)₂) ** | Aryl Iodides, Arylboronic Acids organic-chemistry.orgccspublishing.org.cn | Inexpensive, operationally simple, good for cross-coupling reactions. ccspublishing.org.cn |

| Iron (FeCl₃) | Activated Arenes (phenols, anilines) nih.gov | Low cost, enables regioselective C-H functionalization, fast reaction times. nih.gov |

| Gold (Au) | Aryl Iodides nih.gov | High functional group tolerance, air and moisture tolerant. nih.gov |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques are increasingly being used for in-situ (in the reaction mixture) monitoring, providing real-time data on the consumption of reactants and the formation of products and intermediates. nih.gov

For the synthesis of aryl propyl thiocyanates, several techniques could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is a powerful tool for monitoring reaction progress. nih.gov By acquiring spectra at regular intervals, researchers can track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction kinetics even in complex mixtures with overlapping peaks. nih.gov

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are particularly useful for detecting the formation of the thiocyanate (-SCN) functional group, which has a characteristic and strong absorption band. mdpi.com Fiber-optic probes can be inserted directly into the reaction vessel (or a flow reactor) to collect data continuously without disturbing the reaction. mdpi.com

The data obtained from in-situ monitoring allows for rapid optimization of reaction parameters such as temperature, catalyst loading, and reagent concentration. It also provides valuable insights into the reaction mechanism, helping to identify transient intermediates or competing side reactions, which is crucial for improving yield and selectivity. nih.gov

Table 3: Spectroscopic Techniques for In-situ Monitoring of Thiocyanate Synthesis

| Technique | Information Provided | Advantages for Reaction Optimization |

| NMR Spectroscopy | Quantitative concentration of reactants, products, and intermediates; structural information. nih.gov | Provides detailed kinetic profiles, helps identify byproducts, and elucidates reaction mechanisms. nih.gov |

| FT-IR Spectroscopy | Detection of specific functional groups (e.g., -SCN, -OH), concentration changes. | Non-invasive, provides real-time data, suitable for both batch and flow reactors. |

| Raman Spectroscopy | Complements IR spectroscopy, excellent for aqueous systems as water is a weak Raman scatterer. mdpi.com | Non-destructive and can be used to study protein conformation and structural changes during processing. mdpi.com |

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to model reaction pathways and predict outcomes before conducting experiments. Theoretical predictions, often using methods like Density Functional Theory (DFT), provide deep insights that can guide the rational design of new synthetic routes and catalysts. chemrxiv.org

In the context of aryl propyl thiocyanate synthesis, theoretical studies can be applied to:

Elucidate Reaction Mechanisms : Computational models can map out the entire reaction coordinate, identifying transition states and calculating activation energies for different potential pathways. nih.gov This can help, for example, to understand the factors controlling regioselectivity in the catalytic thiocyanation of an aromatic ring.

Predict Catalyst Performance : The interaction between a substrate and a metal catalyst can be modeled to predict which catalyst will offer the highest activity and selectivity. This accelerates the discovery of novel and more efficient catalytic systems.

Guide Substrate Design : By understanding the electronic and steric factors that influence reactivity, computational models can help in designing substrates that are more amenable to the desired transformation, leading to higher yields and fewer side products.

Preliminary computational studies have already been used to investigate the transition state for the cyanation of thiols, indicating a concerted mechanism with a low energy barrier. nih.gov By applying these theoretical approaches more broadly to the reactions used to synthesize compounds like this compound, researchers can move from a trial-and-error approach to a more predictive and design-oriented strategy, saving time and resources while accelerating the pace of discovery.

常见问题

Q. What are the optimal synthetic routes for 3-(4-Bromophenoxy)propyl thiocyanate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 3-(4-Bromophenoxy)propanol with thiophosgene or potassium thiocyanate under controlled conditions. For example, thiocyanate introduction may use a two-step protocol: (1) activation of the hydroxyl group (e.g., tosylation) and (2) substitution with thiocyanate ions (KSCN) in polar aprotic solvents like acetonitrile . Key parameters include temperature (40–60°C) and reaction time (12–24 hours). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound spectroscopically?

Use a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and HRMS (High-Resolution Mass Spectrometry). For example:

- <sup>1</sup>H NMR (DMSO-d6) : Peaks near δ 3.8–4.2 ppm (methylene groups adjacent to oxygen and thiocyanate), δ 6.8–7.4 ppm (aromatic protons from the bromophenoxy group) .

- HRMS : Expected m/z for C10H10BrNOS [M+H]<sup>+</sup> ≈ 285.95.

Q. Table 1: Key NMR Assignments

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| OCH2CH2CH2SCN | 3.8–4.2 | Multiplet |

| Aromatic (C6H4Br) | 6.8–7.4 | Doublet |

Advanced Research Questions

Q. What experimental design considerations are critical for studying its reactivity in nucleophilic substitution reactions?

The thiocyanate group (-SCN) can act as a nucleophile or undergo isomerization to isothiocyanate (-NCS). To avoid side reactions:

- Use anhydrous conditions (e.g., dried THF or DCM) to prevent hydrolysis .

- Monitor reaction progress via TLC or <sup>13</sup>C NMR to detect intermediate species.

- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of thiocyanate reagent) to minimize unreacted starting material .

Q. How can researchers resolve contradictions in stability data under varying storage conditions?

The compound’s stability depends on light, temperature, and solvent. For example:

Q. Table 2: Stability Under Different Conditions

| Condition | Degradation Rate | Major Byproduct |

|---|---|---|

| 25°C, light | High (~20% in 7 days) | Thiourea derivatives |

| -20°C, dark | Low (<5% in 30 days) | None detected |

Q. What computational methods are suitable for predicting its electronic properties and reactivity?

- DFT (Density Functional Theory) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on thiocyanate group orientation .

- QSPR Models : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with reaction rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for thiocyanate derivatives?

Contradictions often arise from:

- Solvent Polarity : Polar solvents (e.g., DMF) may stabilize transition states but promote side reactions.

- Catalyst Choice : Lewis acids (e.g., ZnCl2) can improve yields but complicate purification .

- Analytical Methods : Yields quantified via NMR vs. HPLC may differ due to impurity overlap.

Q. Mitigation Strategy :

Validate yields using orthogonal techniques (e.g., gravimetric analysis + <sup>1</sup>H NMR).

Report reaction conditions in detail (solvent purity, catalyst source) .

Methodological Guidance

Q. How to optimize purification for thiocyanate-containing intermediates?

Q. What safety protocols are essential given thiocyanate toxicity?

- Handling : Use fume hoods, nitrile gloves, and eye protection.

- Waste Disposal : Neutralize with alkaline hypochlorite solutions to convert SCN<sup>-</sup> to less toxic species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。